molecular formula C17H19FN2O3S B1194458 1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

Cat. No.: B1194458
M. Wt: 350.4 g/mol
InChI Key: RYWWGZTXJQDMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine is a member of piperazines.

Scientific Research Applications

Radiopharmaceutical Applications

  • Synthesis for PET Studies : Piperazine derivatives, including 1-(4-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine, have been utilized in the rapid synthesis of radiopharmaceuticals. These compounds are significant in the preparation of labeled precursors for positron emission tomography (PET) studies. For instance, the compound 1-(4-[18F]fluorophenyl)piperazine was synthesized for PET imaging of serotoninergic receptors (Collins, Lasne, & Barré, 1992).

Antioxidant Properties

  • In Vitro Antioxidant Assessment : Some derivatives of this compound have demonstrated promising antioxidant properties. For example, derivatives were tested for their ABTS radical scavenging potential and ferric reducing antioxidant power, showing comparable efficiency to reference drugs (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Structural and Theoretical Studies

  • Crystal Structure Analysis : Piperazine derivatives have been subject to structural analysis via X-ray diffraction and density functional theory calculations to understand their reactive sites and molecular behavior. This information is crucial for designing drugs and understanding their interactions at the molecular level (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Antibacterial Applications

  • Synthesis for Antibacterial Testing : Piperazine derivatives, including those similar to this compound, have been designed and synthesized for testing antibacterial activities. These studies are critical in the development of new antibacterial agents (Wu Qi, 2014).

Dopamine Uptake Inhibition

  • Role in Dopamine Uptake Inhibition : Piperazine compounds have been developed and synthesized as dopamine uptake inhibitors. The development of such inhibitors is vital for therapeutic applications, particularly in neurological conditions (Ironside, Sugathapala, Robertson, Darey, & Zhang, 2002).

Conazole Analogue Synthesis

Imaging of Glioma

Fluorescent Ligand Development

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C17H19FN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3

InChI Key

RYWWGZTXJQDMMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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